molecular formula C12H12N2O2 B2818315 N-(Cyanomethyl)-N-(4-methoxyphenyl)prop-2-enamide CAS No. 2361658-05-9

N-(Cyanomethyl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2818315
CAS No.: 2361658-05-9
M. Wt: 216.24
InChI Key: FICZGVAWCYXEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyanomethyl)-N-(4-methoxyphenyl)prop-2-enamide, also known as CMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. CMMP is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

N-(Cyanomethyl)-N-(4-methoxyphenyl)prop-2-enamide has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and biological research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use as a fluorescent probe for imaging biological systems and as a ligand for metal ions.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-(4-methoxyphenyl)prop-2-enamide involves the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to induce apoptosis in cancer cells. This compound has also been shown to bind to metal ions, such as copper and zinc, and to exhibit fluorescence properties, making it useful for imaging biological systems.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response, and to induce apoptosis in cancer cells. This compound has also been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-(Cyanomethyl)-N-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its synthetic availability, low toxicity, and potential applications in various areas of study. However, this compound also has some limitations, including its low solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for research on N-(Cyanomethyl)-N-(4-methoxyphenyl)prop-2-enamide, including the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action in various biological systems. This compound has the potential to be a valuable tool for scientific research and to contribute to the development of new drugs and therapies.

Synthesis Methods

N-(Cyanomethyl)-N-(4-methoxyphenyl)prop-2-enamide can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde with malononitrile, followed by the reaction with ethyl acetoacetate, and then the reaction with ammonium acetate. Another method involves the reaction of 4-methoxybenzaldehyde with malononitrile, followed by the reaction with ethyl cyanoacetate, and then the reaction with ammonium acetate. Both methods require the use of various reagents and solvents and involve several reaction steps.

Properties

IUPAC Name

N-(cyanomethyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-12(15)14(9-8-13)10-4-6-11(16-2)7-5-10/h3-7H,1,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICZGVAWCYXEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC#N)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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